An In-depth Technical Guide to SID 26681509 Quarterhydrate: A Potent, Slow-Binding Inhibitor of Cathepsin L
An In-depth Technical Guide to SID 26681509 Quarterhydrate: A Potent, Slow-Binding Inhibitor of Cathepsin L
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of SID 26681509 quarterhydrate, a potent and selective inhibitor of human cathepsin L. This document details its mechanism of action, kinetic parameters, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular pharmacology.
Core Compound Properties and Mechanism of Action
SID 26681509 is a novel, small molecule thiocarbazate that acts as a potent, reversible, competitive, and selective inhibitor of human cathepsin L.[1] Discovered through a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository, this compound exhibits a slow-binding inhibition mechanism.[1][2] Its potency increases with pre-incubation time with the enzyme, demonstrating an initial IC50 of 56 nM, which improves to 1.0 nM after a four-hour pre-incubation period.[1][2]
The inhibition by SID 26681509 is characterized as a slow-binding and slowly reversible competitive process.[1][2] Transient kinetic analysis has determined the inhibition rate constants to be k_on = 24,000 M⁻¹s⁻¹ and k_off = 2.2 × 10⁻⁵ s⁻¹, with a calculated Ki of 0.89 nM.[1][2]
Quantitative Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of SID 26681509 have been evaluated against a panel of proteases. The data, summarized in the tables below, highlight its high affinity for cathepsin L and its selectivity over other related cysteine proteases and the serine protease, cathepsin G.
Table 1: Inhibitory Potency (IC50) of SID 26681509 against Human Cathepsin L with Pre-incubation
| Pre-incubation Time | IC50 (nM) |
| 0 hours | 56 ± 4 |
| 1 hour | 7.5 ± 1.0 |
| 2 hours | 4.2 ± 0.6 |
| 4 hours | 1.0 ± 0.5 |
Data sourced from Shah et al., 2008.[1]
Table 2: Kinetic Constants for the Inhibition of Human Cathepsin L by SID 26681509
| Parameter | Value |
| k_on (M⁻¹s⁻¹) | 24,000 |
| k_off (s⁻¹) | 2.2 × 10⁻⁵ |
| Ki (nM) | 0.89 |
Data sourced from Shah et al., 2008.[1][2]
Table 3: Selectivity Profile of SID 26681509 against Various Proteases (IC50 values at 1 hour)
| Protease | IC50 (nM) | Selectivity Index (IC50 Protease / IC50 Cathepsin L) |
| Human Cathepsin L | 7.5 | 1 |
| Papain | 618 | 82.4 |
| Human Cathepsin B | >10,000 | >1333 |
| Human Cathepsin K | 8,442 | 1125.6 |
| Human Cathepsin S | 1,130 | 150.7 |
| Human Cathepsin V | 500 | 66.7 |
| Human Cathepsin G | No inhibition | - |
IC50 values for cathepsins B, K, S, and V, and papain were determined after a one-hour incubation.[1] SID 26681509 showed no inhibitory activity against the serine protease cathepsin G.[1]
Table 4: Activity of SID 26681509 against Parasites
| Organism | IC50 (µM) |
| Plasmodium falciparum | 15.4 ± 0.6 |
| Leishmania major | 12.5 ± 0.6 |
Data sourced from Shah et al., 2008.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize SID 26681509.
Cathepsin L Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of SID 26681509 against human cathepsin L.
Materials:
-
Human liver cathepsin L (e.g., Calbiochem 219402)
-
Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC, e.g., Sigma C9521)
-
SID 26681509
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well assay plates
Procedure:
-
Prepare a stock solution of SID 26681509 in DMSO. Perform a 16-point, two-fold serial dilution to create a range of inhibitor concentrations.
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for controls) to 38 µL of water in each well.
-
Activate the cathepsin L by incubating it in the assay buffer for 30 minutes prior to use to ensure the reduction of the active site cysteine.
-
To initiate the reaction, add 50 µL of 17.4 ng/mL cathepsin L in assay buffer, followed by 10 µL of 10 µM Z-Phe-Arg-AMC in a five-times concentrated assay buffer. The final reaction volume is 100 µL with a final DMSO concentration of 2%.
-
For time-dependent inhibition studies, pre-incubate 47.5 µL of 18.3 ng/mL cathepsin L with 47.5 µL of SID 26681509 at various concentrations for up to 4 hours before adding 5 µL of the substrate to start the reaction.
-
Monitor the hydrolysis of Z-Phe-Arg-AMC by measuring the increase in fluorescence (excitation: 355 nm, emission: 460 nm) over time using a fluorescent microplate reader.
-
Calculate IC50 values by fitting the dose-response data to a suitable sigmoidal model.
Reversibility Assay
This dilution protocol is designed to determine the reversibility of the inhibitor-enzyme interaction.
Procedure:
-
Prepare a concentrated mixture of cathepsin L (870 ng/mL, 100-fold the final assay concentration) and SID 26681509 (75 nM, 10-fold its IC50 after 1-hour pre-incubation).
-
Incubate this mixture for 1 hour at room temperature in a 2 µL volume.
-
Dilute the mixture 100-fold into a 96-well plate containing assay buffer with 1 µM Z-Phe-Arg-AMC to a final volume of 200 µL.
-
Immediately monitor the enzymatic activity by measuring fluorescence as described above.
-
A rapid restoration of enzymatic activity indicates a reversible inhibitor. The Shah et al. study observed that only 11% of enzymatic activity was restored after 6000 seconds, confirming the slow reversibility of SID 26681509.[1]
Selectivity Assays
The inhibitory activity of SID 26681509 against other proteases was determined using similar protocols, with variations in enzymes and substrates.
-
Cathepsin G Assay: Human neutrophil cathepsin G (4.2 µg/mL) was assayed with 15 µM Suc-Ala-Ala-Pro-Phe-AMC substrate in the same assay buffer as the cathepsin L assay.[1]
-
Other Cathepsins and Papain: Assays for papain and human cathepsins B, K, S, and V were conducted without pre-incubation of the enzyme and inhibitor, and IC50 values were calculated at multiple time points (10, 30, 60, and 90 minutes) to assess the slow-binding nature of the inhibition.[1]
Molecular Docking
Molecular docking studies were performed to predict the binding mode of SID 26681509.
Methodology:
-
Software: XP (extra precision) Glide software was used for the docking calculations.
-
Protein Structure: The X-ray crystal structure of papain in complex with a known inhibitor, CLIK-148 (PDB ID: 1cvz), was used as the template.
-
Procedure: The docking protocol was first validated by its ability to reproduce the binding mode of CLIK-148. Subsequently, SID 26681509 was docked into the active site of papain to predict its binding orientation and key interactions. The docking results revealed important hydrogen bonding patterns with active site residues Gln19, Cys25, Gly66, Asp158, and Trp177, as well as hydrophobic interactions within the S2 and S1' subsites.
Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow for the characterization of SID 26681509.
Caption: Slow-binding inhibition mechanism of SID 26681509 on Cathepsin L.
Caption: Experimental workflow for the characterization of SID 26681509.
Caption: Postulated indirect inhibition of HMGB1-TLR4 signaling by SID 26681509.
